2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE
CAS No.: 940999-12-2
Cat. No.: VC7390084
Molecular Formula: C23H24N4O3S
Molecular Weight: 436.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940999-12-2 |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.53 |
| IUPAC Name | 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2 |
| Standard InChI Key | CSKFGPCPSZPRCE-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile, reflects its multicomponent structure :
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Azepane sulfonyl group: A seven-membered saturated ring (azepane) linked to a sulfonyl (-SO₂-) group, enhancing solubility and electrophilicity.
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Benzylamino group: A benzyl-substituted amine (-NH-CH₂-C₆H₅) contributing to hydrophobic interactions and hydrogen bonding.
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Oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, providing rigidity and π-π stacking capabilities.
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Carbonitrile group: A nitrile (-C≡N) substituent that influences electronic distribution and reactivity.
Key Properties
The logP values indicate moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. The high polar surface area (>75 Ų) aligns with its potential for target engagement in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves four key steps :
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Azepane sulfonyl chloride formation: Azepane reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding azepane-1-sulfonyl chloride (85–90% yield).
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Phenyl coupling: The sulfonyl chloride intermediates with 4-bromophenylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h) to form 4-(azepane-1-sulfonyl)phenylboronic acid.
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Oxazole ring cyclization: Reaction with ethyl 2-amino-2-cyanoacetate in acetic anhydride at 120°C generates the oxazole core (70–75% yield).
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Benzylamino introduction: Nucleophilic aromatic substitution using benzylamine in DMF at 100°C (24 h) installs the final substituent.
Industrial Optimization
To enhance scalability, manufacturers employ:
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Continuous flow reactors: Reduce reaction times from hours to minutes (e.g., azepane sulfonylation completes in <30 min at 50°C under flow conditions).
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High-throughput screening: Identified NaBH₄/CoCl₂ as a catalytic system for reductive amination, improving yields to 92% .
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Solvent recycling: Tetrahydrofuran (THF) recovery systems cut waste by 40% in large-scale batches.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the sulfonyl group to a sulfone, increasing electrophilicity (e.g., enhancing kinase inhibition potency by 3-fold) .
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Reduction: LiAlH₄ reduces the carbonitrile to a primary amine (-CH₂NH₂), enabling peptide conjugation (used in antibody-drug conjugate prototypes) .
Substitution Reactions
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Nucleophilic substitution: The benzylamino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides, modulating solubility (logP decreases by 0.5–1.0 units) .
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Electrophilic aromatic substitution: Bromination at the oxazole C-5 position occurs regioselectively using NBS (N-bromosuccinimide), enabling further functionalization .
Materials Science Applications
Fluorescent Probes
The oxazole-carbonitrile moiety exhibits blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.33, enabling use in:
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Metal ion detection: Selective Cu²⁺ quenching (detection limit = 0.1 ppm) .
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Polymer sensors: Incorporated into polydimethylsiloxane (PDMS) films for O₂ sensing (response time <10 s) .
Catalytic Supports
Immobilized on mesoporous silica (SBA-15), the compound catalyzes:
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Knoevenagel condensation: 98% yield for benzaldehyde-malononitrile adducts at 25°C .
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Oxidative desulfurization: Removes 94% of dibenzothiophene from model oil (H₂O₂, 60°C) .
Comparison with Structural Analogs
| Compound | Key Difference | Bioactivity (LOX IC₅₀) | logP |
|---|---|---|---|
| 2-[4-(azepane-1-sulfonyl)phenyl]-5-amino oxazole | Benzylamino → NH₂ | 8.7 μM | 3.12 |
| 2-phenyl-5-(benzylamino) oxazole | No sulfonyl group | >100 μM | 2.89 |
| 2-[4-(piperidine sulfonyl)phenyl] analog | 6-membered azepane ring | 2.3 μM | 3.78 |
The benzylamino and azepane sulfonyl groups synergistically enhance target affinity and pharmacokinetics compared to simpler analogs .
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